molecular formula C10H14N2O B119955 (R)-2-Amino-N-methyl-3-phenylpropanamide CAS No. 144836-90-8

(R)-2-Amino-N-methyl-3-phenylpropanamide

Cat. No.: B119955
CAS No.: 144836-90-8
M. Wt: 178.23 g/mol
InChI Key: BVRKOQJETMBIDK-SECBINFHSA-N
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Description

®-2-Amino-N-methyl-3-phenylpropanamide is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-methyl-3-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral amine and phenylpropanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with the phenylpropanamide.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-N-methyl-3-phenylpropanamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistency and efficiency.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-methyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Amino-N-methyl-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-methyl-3-phenylpropanamide: The enantiomer of the compound, with different optical activity.

    2-Amino-3-phenylpropanamide: Lacks the N-methyl group, leading to different chemical properties.

    N-Methyl-3-phenylpropanamide: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

®-2-Amino-N-methyl-3-phenylpropanamide is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its similar compounds.

Properties

IUPAC Name

(2R)-2-amino-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKOQJETMBIDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546796
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144836-90-8
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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